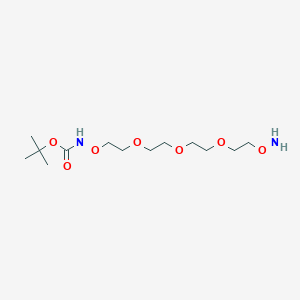

t-Boc-Aminooxy-PEG3-oxyamine

Descripción

Significance of PEGylation in Enhancing Biomolecular Functionality

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small-molecule drugs. researchgate.net This modification has profound effects on the physicochemical and biological properties of the conjugated molecule. Initially developed to overcome the limitations of protein-based drugs, such as short half-life and immunogenicity, PEGylation has become a cornerstone of drug delivery and biomaterial design. nih.govmdpi.com

The attachment of the highly hydrophilic and mobile PEG polymer confers several key advantages. issuu.com It can increase the hydrodynamic size of a biomolecule, which reduces its rate of clearance by the kidneys and extends its circulation half-life in the body. mdpi.combroadpharm.com Furthermore, the PEG chain acts as a protective shield, sterically hindering the approach of proteolytic enzymes and antibodies, thereby increasing stability and reducing immunogenicity. mdpi.combroadpharm.com The enhanced water solubility imparted by PEG is particularly beneficial for hydrophobic drugs, improving their formulation and bioavailability. issuu.combroadpharm.com These features have been instrumental in improving the therapeutic efficacy of numerous biomolecules. nih.gov

Table 1: Key Benefits of PEGylation

| Benefit | Description |

|---|---|

| Increased Solubility | The hydrophilic nature of the PEG chain enhances the solubility of conjugated molecules, especially those that are hydrophobic. issuu.combroadpharm.com |

| Reduced Immunogenicity | PEG creates a shield that can mask epitopes on the biomolecule's surface, preventing recognition by the immune system. mdpi.combroadpharm.com |

| Enhanced Stability | The PEG chain protects the biomolecule from degradation by proteolytic enzymes. mdpi.combroadpharm.com |

| Altered Pharmacokinetics | By increasing the molecule's size, PEGylation slows its filtration by the kidneys, leading to a longer circulation half-life. nih.govbroadpharm.com |

Evolution of Heterobifunctional Linkers in Bioconjugation Chemistry

The field of bioconjugation has evolved from using simple, often poorly controlled methods to employing highly specific and efficient chemical tools. numberanalytics.comclinicallab.com Early protein modification techniques often resulted in heterogeneous mixtures due to the presence of multiple reactive sites on a protein's surface, such as the numerous lysine residues. mdpi.comresearchgate.net This lack of control spurred the development of more sophisticated cross-linking reagents.

Cross-linkers are molecules that possess at least two reactive groups, enabling the covalent connection of two or more molecules. gbiosciences.com These are broadly categorized as homobifunctional or heterobifunctional. Homobifunctional linkers have two identical reactive groups and are typically used in single-step reactions. gbiosciences.com However, these can lead to undesired polymerization or intramolecular cross-linking.

The innovation of heterobifunctional cross-linkers, which possess two different reactive groups, marked a significant advancement. gbiosciences.combiosyn.com This design allows for sequential, multi-step conjugation reactions. One functional group can be reacted with the first target molecule while the second, non-reactive group is carried along. After purification, this second group can be activated to react with a second target molecule. researchgate.net This stepwise approach provides greater control over the conjugation process, minimizing side reactions and leading to more homogeneous products. wiley-vch.de Common heterobifunctional linkers often combine an amine-reactive group, like an N-hydroxysuccinimide (NHS) ester, with a sulfhydryl-reactive group, such as a maleimide. biosyn.comresearchgate.net The ongoing evolution in this field continues to produce linkers with increasingly orthogonal reactivities, such as those used in "click chemistry," to meet the demand for precision in creating complex bioconjugates for advanced applications like antibody-drug conjugates (ADCs) and targeted therapies. numberanalytics.comclinicallab.com

Conceptual Framework of t-Boc-Aminooxy-PEG3-Oxyamine as a Versatile Chemical Tool

Within the landscape of advanced chemical linkers, This compound represents a highly versatile heterobifunctional tool designed for specific and controlled bioconjugation strategies. Its structure is conceptually divided into three key functional domains that work in synergy: a protected aminooxy group, a central PEG spacer, and a second, reactive aminooxy group.

The molecule is a PEG derivative featuring a tert-butoxycarbonyl (t-Boc) protected aminooxy group at one end and a free, reactive aminooxy (-ONH2) group at the other, separated by a discrete three-unit polyethylene glycol spacer. broadpharm.comuni-konstanz.de The t-Boc group serves as a temporary protecting group that is stable under many reaction conditions but can be readily removed under mild acidic conditions. broadpharm.com This allows for directional, sequential conjugations.

The terminal, unprotected aminooxy group is the primary reactive site. This group exhibits high chemoselectivity toward aldehydes and ketones, reacting under mild conditions to form a stable oxime linkage. broadpharm.com This specific reactivity allows for the targeted modification of biomolecules that have, or can be modified to have, a carbonyl group. The central PEG3 spacer is hydrophilic, which increases the water solubility of the linker and any molecule it is attached to. broadpharm.com

The versatility of this compound stems from this combination of features. A researcher can first conjugate a carbonyl-containing molecule to the free aminooxy terminus. Following this reaction, the t-Boc group can be cleaved to reveal a new aminooxy group, which is then available for a second, distinct conjugation event with another aldehyde- or ketone-containing molecule. This strategic design makes it a powerful tool for assembling complex biomolecular structures with precision.

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2062663-66-3 |

| Molecular Formula | C13H28N2O7 |

| Molecular Weight | 324.37 g/mol |

| Functional Group 1 | t-Boc protected Aminooxy |

| Functional Group 2 | Aminooxy (-ONH2) |

| Spacer Arm | PEG3 (Triethylene glycol) |

An in-depth examination of the synthetic methodologies for the heterobifunctional crosslinker, this compound, and its derivatives reveals a sophisticated interplay of strategic design, advanced synthetic routes, and versatile derivatization techniques. This article elucidates the core principles and methods governing the synthesis of this important chemical tool.

Propiedades

IUPAC Name |

tert-butyl N-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N2O7/c1-13(2,3)22-12(16)15-21-11-9-19-7-5-17-4-6-18-8-10-20-14/h4-11,14H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPICMCQWZAOHIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCOCCOCCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901130794 | |

| Record name | 3,6,9,12-Tetraoxa-2-azatetradecanoic acid, 14-(aminooxy)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901130794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2062663-66-3 | |

| Record name | 3,6,9,12-Tetraoxa-2-azatetradecanoic acid, 14-(aminooxy)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2062663-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12-Tetraoxa-2-azatetradecanoic acid, 14-(aminooxy)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901130794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Oxime Ligation and Orthogonal Reactivity

Kinetics and Thermodynamics of Oxime Bond Formation

The formation of an oxime bond via the reaction of an aminooxy group with an aldehyde or ketone is a cornerstone of bioorthogonal chemistry. rsc.orgnih.gov This ligation is characterized by the formation of a stable C=N bond, which proceeds efficiently under mild, aqueous conditions. rsc.orgrsc.org

The efficiency and rate of oxime bond formation are highly dependent on several key reaction conditions, most notably pH and the presence of catalysts. researchgate.netresearchgate.net

pH: Oxime ligation is significantly accelerated under slightly acidic conditions, typically in a pH range of 4 to 5. rsc.orgresearchgate.net This is because the reaction mechanism involves a rate-limiting dehydration of a tetrahedral intermediate, a step that is catalyzed by acid. nih.gov However, many biomolecules exhibit limited stability or solubility at acidic pH. researchgate.net While the reaction can proceed at neutral pH (pH 7), the rate is often considerably slower, which can be a limitation for certain applications, especially when working with low reactant concentrations. researchgate.netresearchgate.net The rate of gelation for some oxime-based hydrogels, for instance, was observed to decrease from 5 minutes at pH 6.0 to 30 minutes at pH 7.2. rsc.org

Catalysts: To overcome the slow reaction rates at neutral pH, nucleophilic catalysts are frequently employed. researchgate.netresearchgate.net Aniline has been a classical catalyst for this transformation. rsc.orgresearchgate.net More recently, substituted anilines and phenylenediamines have been identified as superior catalysts. researchgate.netacs.org In a model protein PEGylation, the use of p-phenylenediamine at pH 7 resulted in a rate 120-fold faster than the uncatalyzed reaction and 19-20 times faster than the equivalent aniline-catalyzed reaction. researchgate.netacs.org Catalysts like m-phenylenediamine (mPDA) and p-phenylenediamine (pPDA) can increase the reaction rate by an order of magnitude compared to aniline, partly due to their higher solubility, which allows for their use at greater concentrations. nih.gov

Table 1: Effect of Catalysts on Oxime Ligation Rate

| Catalyst | Relative Rate Enhancement (vs. uncatalyzed at pH 7) | Relative Rate Enhancement (vs. aniline at pH 7) | Optimal pH Range | Reference |

|---|---|---|---|---|

| None | 1x | - | 4-5 | researchgate.net |

| Aniline | ~6x | 1x | 4-7 | researchgate.netacs.org |

| p-phenylenediamine | 120x | ~20x | 4-7 | researchgate.netacs.org |

| m-phenylenediamine | Significant (order of magnitude > aniline) | >1x | < 7 (more effective at lower pH) | nih.gov |

Oxime bonds are generally considered stable under typical physiological conditions (pH ~7.4), which is a key advantage for their use in bioconjugation. rsc.orgrsc.org Compared to related imines and hydrazones, oximes exhibit greater hydrolytic stability. nih.govdiva-portal.org This stability ensures the integrity of the conjugate in biological environments like cell culture media or plasma.

However, the formation of an oxime bond is a reversible reaction. nih.gov The linkage can be hydrolyzed, particularly under acidic conditions. nih.gov For example, an oxime-linked conjugate was found to be stable at pH 5.5 and 7 but rapidly hydrolyzed at pH 2, releasing the conjugated peptide. nih.gov This pH-dependent reversibility can be exploited for controlled-release applications. nih.gov The linkage is also susceptible to exchange reactions in the presence of a large excess of other aminooxy compounds or carbonyl compounds, a feature that can be used to induce disassembly of oxime-linked structures under specific conditions. nih.govrsc.org Studies have shown that oxime-crosslinked hydrogels can be hydrolytically stable for over two weeks under physiological conditions. rsc.org

Influence of Reaction Conditions on Ligation Efficiency

Selective Deprotection of t-Boc Group for Sequential Bioconjugation

A key feature of t-Boc-Aminooxy-PEG3-oxyamine is the tert-butyloxycarbonyl (Boc) protecting group. This group renders the second aminooxy moiety chemically inert, preventing it from participating in the initial oxime ligation reaction. This orthogonality is crucial for performing sequential conjugation steps.

The t-Boc group is an acid-labile protecting group, meaning it can be efficiently removed under acidic conditions to reveal the free aminooxy group. wikipedia.orgdcchemicals.com This deprotection step makes the second reactive site available for a subsequent, distinct conjugation reaction.

Common reagents and conditions for t-Boc deprotection include:

Trifluoroacetic Acid (TFA): A strong acid commonly used for Boc removal, often in a mixture with a solvent like dichloromethane (DCM). wikipedia.org

Hydrochloric Acid (HCl): An alternative strong acid, frequently used as a solution in an organic solvent such as methanol or dioxane (e.g., 4M HCl in dioxane). wikipedia.orgresearchgate.netnih.gov

The selection of the deprotection agent can be critical to ensure the stability of other functional groups within the molecule or the broader bioconjugate. wikipedia.org For instance, using 4M HCl in dioxane has been shown to offer superior selectivity for deprotecting N-Boc groups in the presence of acid-sensitive tert-butyl esters. researchgate.net This selective deprotection strategy is fundamental to the utility of this compound in multi-step syntheses, allowing for the initial conjugation via the free aminooxy group, followed by purification, deprotection, and a second conjugation event.

Table 2: Common Conditions for t-Boc Deprotection

| Reagent | Typical Solvent | General Conditions | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 50/50 mix (v/v), room temperature | wikipedia.org |

| Hydrochloric Acid (HCl) | Dioxane | 4 M solution, room temperature, ~30-60 min | researchgate.netnih.gov |

| Hydrochloric Acid (HCl) | Methanol | Concentrated HCl in methanol | wikipedia.org |

| Aluminum Chloride (AlCl₃) | Various | Used for selective cleavage in the presence of other protecting groups | wikipedia.org |

Orthogonal Reactivity Profiles of this compound and its Bifunctional Analogs

The true power of a heterobifunctional linker like this compound lies in its orthogonal reactivity, enabling the stepwise assembly of complex molecular architectures. Orthogonality means that one functional group can react selectively in the presence of the other (in its protected form), and vice versa, under different reaction conditions. frontiersin.org

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and bioorthogonal. nih.gov The aminooxy group and the resulting oxime ligation are considered part of this family of reactions. interchim.fr A crucial aspect of this compound and its analogs is their compatibility with other prominent click reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). frontiersin.org

The aminooxy-aldehyde/ketone reaction and the azide-alkyne reaction are, in principle, orthogonal to each other. frontiersin.org This allows for the design of dual-labeling or multi-component assembly strategies where, for example, a molecule is first functionalized using oxime ligation, and then a second component is attached using CuAAC. frontiersin.org

However, practical applications have shown that the reaction order can be important. In one study involving the synthesis of multifunctional scaffolds, it was necessary to perform the oxime ligation first, as the aminooxy functionality showed side-reactivity with the CuAAC reagents (copper catalyst, ligand, reducing agent) even without an azide present. frontiersin.org Using a protected aminooxy group, as is present in this compound, would circumvent this issue, allowing the CuAAC reaction to be performed first, followed by deprotection and subsequent oxime ligation. This highlights the importance of the protecting group strategy for ensuring true orthogonality in multi-step syntheses.

The unique structure of this compound is expressly designed for multi-step bioconjugation. A typical strategy involves the following sequence:

First Ligation: The free aminooxy group is reacted with an aldehyde- or ketone-bearing biomolecule or surface. The t-Boc group ensures the other end of the linker remains inert. broadpharm.com

Purification (optional): The singly-conjugated intermediate is purified to remove excess reagents.

Deprotection: The t-Boc group is removed with acid (e.g., TFA or HCl in dioxane) to expose the second aminooxy group. wikipedia.orgresearchgate.net

Second Ligation: The newly freed aminooxy group is reacted with a second aldehyde- or ketone-containing molecule. dcchemicals.com

This approach allows for the precise, stepwise assembly of complex conjugates, such as antibody-drug conjugates or multifunctional nanoparticles. Bifunctional analogs that pair a protected aminooxy group with a different reactive handle (e.g., an azide for click chemistry, a thiol for maleimide chemistry, or a carboxylic acid for amide bond formation) further expand the possibilities for creating sophisticated, multi-component systems. dcchemicals.combroadpharm.com For instance, an analog like t-Boc-Aminooxy-PEG-azide could be used to first link to an alkyne-modified protein via CuAAC, followed by deprotection and reaction with an aldehyde-modified payload via oxime ligation. issuu.com

Advanced Bioconjugation Strategies Utilizing T-boc-aminooxy-peg3-oxyamine

Site-Specific Modification of Biomolecules via Oxime Ligation

Oxime ligation offers a robust and versatile approach for the precise modification of biomolecules. nih.gov The reaction's high chemoselectivity and the stability of the resulting oxime bond make it well-suited for complex biological environments. mdpi.com

Introduction of Carbonyl Functionalities into Target Biomolecules

A primary challenge in oxime ligation is the introduction of a carbonyl group (aldehyde or ketone) into the target biomolecule, as these functional groups are generally absent from natural biopolymers. mdpi.com Several methods have been developed to address this:

Enzymatic Modification: Enzymes can be used to generate aldehydes on biomolecules. For example, galactose oxidase can oxidize terminal galactose residues on glycoproteins, creating a site for conjugation. acs.org This is particularly useful for modifying antibodies on their Fc region, preserving the antigen-binding fragment (Fab) integrity.

Genetic Code Expansion: Unnatural amino acids (UAAs) containing ketone or aldehyde functionalities, such as p-acetyl-L-phenylalanine, can be incorporated into a protein's sequence at a specific site during expression. nih.gov This genetically encoded chemical handle allows for precise, site-specific labeling. acs.org

Chemical Oxidation: Specific amino acid residues can be chemically modified to introduce carbonyl groups. For instance, periodate oxidation of N-terminal serine or threonine residues can generate a reactive glyoxylyl group. nih.govmdpi.com

| Method | Target Biomolecule | Reagent/Enzyme | Generated Functionality |

| Enzymatic Oxidation | Glycoproteins | Galactose Oxidase | Aldehyde |

| Genetic Code Expansion | Proteins | p-acetyl-L-phenylalanine | Ketone |

| Chemical Oxidation | Proteins/Peptides | Sodium Periodate | Glyoxylyl (Aldehyde) |

Strategies for Direct Aminooxy Ligation

With a carbonyl group installed, the ligation with t-Boc-Aminooxy-PEG3-Oxyamine can proceed. The tert-butyloxycarbonyl (t-Boc) protecting group is first removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to expose the reactive aminooxy group. broadpharm.com The ligation reaction is typically performed in an aqueous buffer at a pH between 4.5 and 7.0. researchgate.net While often efficient on its own, the reaction rate can be significantly enhanced by a nucleophilic catalyst like aniline or its derivatives, such as p-phenylenediamine. acs.orgnih.gov The resulting oxime bond is notably stable under physiological conditions, providing a durable linkage. mdpi.com

Chemo- and Regioselective Conjugation Methodologies

The power of oxime ligation lies in its exceptional chemo- and regioselectivity. acs.org

Chemoselectivity is inherent to the aminooxy group, which reacts almost exclusively with aldehydes and ketones under mild conditions, avoiding side reactions with other functional groups present in biomolecules. nih.gov This bioorthogonality is a key advantage of the technique. pnas.orgpnas.org

Regioselectivity is determined by the method used to introduce the carbonyl group. acs.org By precisely controlling the location of the aldehyde or ketone using techniques like enzymatic modification or UAA incorporation, the subsequent conjugation with the aminooxy linker is confined to that specific site. nih.govbeilstein-journals.org This level of control is crucial for applications like the development of antibody-drug conjugates (ADCs), where a defined drug-to-antibody ratio and attachment site are essential for consistent efficacy and safety. rsc.org

Development of Heterobifunctional Probes and Linkers

The this compound scaffold is a versatile starting point for the creation of heterobifunctional linkers, which possess two different reactive groups to connect two distinct molecules. acs.orgcreative-biolabs.com

Design Principles for Dual-Targeting Constructs

The design of these linkers is governed by several critical principles:

Orthogonal Reactivity: The two reactive ends of the linker must be orthogonal, meaning they can be reacted sequentially without interfering with each other. beilstein-journals.org The aminooxy group provides one reactive handle, while the other end can be functionalized with groups like a maleimide (for reacting with thiols), an NHS ester (for reacting with amines), or an azide/alkyne for click chemistry. thno.orgnih.gov

Spacer Characteristics: The PEG3 spacer offers hydrophilicity, which can improve the solubility and reduce aggregation of the final conjugate. nih.gov It also provides a defined physical separation between the conjugated molecules, which can be critical for maintaining their individual functions.

Linker Stability: While the oxime bond itself is highly stable, cleavable elements can be incorporated elsewhere in the linker if the application requires the release of one of the conjugated partners under specific physiological conditions. mdpi.com

| Reactive Group 1 | Reactive Group 2 | Target Functionality 1 | Target Functionality 2 | Common Application |

| Aminooxy | Maleimide | Aldehyde/Ketone | Thiol | Protein-Peptide Conjugation |

| Aminooxy | NHS Ester | Aldehyde/Ketone | Amine | Small Molecule-Protein Labeling |

| Aminooxy | Azide/Alkyne | Aldehyde/Ketone | Alkyne/Azide | Dual-Functionalization via Click Chemistry |

Synthetic Routes to Aminooxy-Containing Heterobifunctional Scaffolds

The synthesis of these advanced linkers is a modular process. A common strategy begins with a precursor like Boc-aminooxy-PEG3-amine. creative-biolabs.com The free amine can be reacted with an activated ester containing a maleimide to create a thiol-reactive linker. acs.org Alternatively, to create a linker for click chemistry, a precursor such as t-Boc-aminooxy-PEG3-azide can be used. interchim.fr In both cases, the t-Boc group is deprotected in the final step to reveal the aldehyde/ketone-reactive aminooxy group. These synthetic routes enable the creation of a diverse toolbox of heterobifunctional reagents tailored for a wide range of sophisticated bioconjugation applications. acs.org

Applications in Protein and Peptide Modification

Site-Selective Labeling for Functional Analysis

Glycoprotein Modification and Glycobiology Research

A primary application of t-Boc-Aminooxy-PEG3-oxyamine and similar aminooxy-functionalized reagents is in the site-specific modification of glycoproteins, which is a critical aspect of glycobiology research. uni-konstanz.deresearchgate.net Glycoproteins possess carbohydrate chains (glycans) that can be chemically altered to introduce reactive aldehyde groups.

The most common method involves the mild oxidation of sialic acid residues, which are often found at the terminal positions of glycan chains. This oxidation is typically achieved using sodium meta-periodate (NaIO₄), which cleaves the vicinal diols within the sialic acid's glycerol-like side chain to generate an aldehyde. broadpharm.com This process creates a unique reactive handle on the glycoprotein that is not naturally present in other amino acid residues.

Once the aldehyde is generated on the glycan, the free aminooxy group of a reagent like this compound can be used to form a covalent oxime bond, effectively attaching the PEG linker to the glycoprotein. broadpharm.comresearchgate.net This strategy allows for precise control over the location of the modification, targeting the glycan portions of the protein. This method is instrumental in attaching various molecular probes, such as fluorescent dyes or biotin, to glycoproteins for imaging and detection studies, or for linking them to other molecules or surfaces. interchim.fr The field of glycomics, which studies the full complement of sugars in an organism, relies on such robust chemical methods to construct glycoconjugates for functional analysis. researchgate.net

Table 1: Research Findings in Glycoprotein Modification via Oxime Ligation

| Glycoprotein Target | Aldehyde Generation Method | Aminooxy Reagent Type | Reaction Conditions | Application/Outcome |

|---|---|---|---|---|

| General Glycoproteins | Oxidation of sialic acids with 1mM sodium meta-periodate | Aminooxy-PEG-Biotin | pH 5.5, on ice, 30 min for oxidation; subsequent ligation at neutral pH | Site-specific biotinylation for detection and purification. broadpharm.com |

| N-acetylglucosamine (GlcNAc) | Not applicable (reducing sugar) | Primary oxyamines | Aqueous buffer | Formation of GlcNAc oximes, which can still be recognized and processed by enzymes like galactosyltransferase, demonstrating biological compatibility. researchgate.net |

N-Terminal and Lysine Residue Modification Strategies

Direct modification of N-terminal α-amino groups or the ε-amino groups of lysine residues is not the primary function of the aminooxy group in this compound. These primary amines are typically targeted by amine-reactive reagents like N-hydroxysuccinimide (NHS) esters. axispharm.comresearchgate.net However, aminooxy chemistry can be employed for site-specific modification at these locations through indirect, multi-step strategies.

This approach involves first introducing a unique reactive partner for the aminooxy group—an aldehyde or a ketone—at the desired protein site.

N-Terminal Modification: The N-terminal α-amino group of a protein has a lower pKa (typically below 7) compared to the ε-amino group of lysine (around 10.0-10.2), allowing for selective reactions under controlled pH conditions. researchgate.net One strategy to functionalize the N-terminus for subsequent oxime ligation involves a reaction with a reagent that installs a carbonyl group. For example, methods have been developed to convert the N-terminal amino acid into a ketone, creating a specific target for an aminooxy-functionalized molecule. acs.org This allows for the highly selective ligation of a PEG linker or another moiety at the protein's N-terminus, which is often solvent-exposed and available for modification. researchgate.net

Lysine Residue Modification: Modifying specific lysine residues follows a similar principle of introducing a carbonyl handle. Due to the high abundance of lysine on protein surfaces, achieving site-selectivity can be challenging. researchgate.net However, by leveraging enzymatic methods or by targeting lysine residues in unique chemical environments, it is possible to introduce an aldehyde or ketone at a specific lysine. Once this carbonyl group is in place, this compound or a similar reagent can be used for the final ligation step. This two-step process provides a level of specificity that is difficult to achieve with standard amine-reactive chemistry.

These strategies, while more complex than direct conjugation, expand the toolkit for creating precisely modified protein and peptide conjugates. The ability to install a bioorthogonal reactive group allows for subsequent modification with a wide array of probes, drugs, or other biomolecules via the highly reliable oxime ligation. nih.gov

Table 2: Indirect Modification Strategies for N-Terminus and Lysine | Target Site | Strategy for Carbonyl Introduction | Reagent for Ligation | Purpose | Reference | | :--- | :--- | :--- | :--- | :--- | | N-Terminus | Solid-phase peptide synthesis incorporating a ketone-containing amino acid at the N-terminus. | Aminooxy-containing peptide or molecule. | Peptide macrocyclization, synthesis of constrained peptide protease inhibitors. acs.org | | N-Terminus or Lysine | Enzymatic or chemical conversion of the amine to an aldehyde/ketone. | Aminooxy-functionalized PEG, dye, or drug. | Site-specific installation of a payload or probe. researchgate.net | | C-Terminus | Use of electron-deficient benzaldehyde reagents that can be ligated to the protein. | Hydrazide or aminooxy-functionalized molecules. | Site-specific C-terminal protein modification. rsc.org |

Integration into Drug Delivery Systems

Design of PEGylated Nanocarriers for Targeted Delivery

The surface modification of nanocarriers with polyethylene glycol, or PEGylation, is a widely adopted strategy to improve their pharmacokinetic profiles. The incorporation of linkers like t-Boc-Aminooxy-PEG3-oxyamine allows for precise control over the surface chemistry of these delivery vehicles, enhancing their therapeutic potential.

Liposomal and Polymeric Nanoparticle Functionalization

Liposomes and polymeric nanoparticles are leading platforms for drug delivery, capable of encapsulating a wide range of therapeutic agents. The functionalization of these nanocarriers with this compound facilitates the attachment of targeting ligands, imaging agents, or other functional molecules. The terminal aminooxy group can react with aldehydes or ketones on a target molecule to form a stable oxime bond. broadpharm.com This specific and efficient conjugation chemistry is crucial for creating tailored drug delivery systems.

For instance, the PEG spacer provided by the linker enhances the solubility and stability of the nanocarrier in physiological environments. tstu.ruissuu.com In the context of liposomes, PEGylation with linkers containing reactive end-groups allows for the post-insertion of targeting moieties without disrupting the liposomal structure. nih.gov This is particularly advantageous for creating multifunctional liposomes that can navigate biological barriers and selectively deliver their payload to diseased tissues. nih.gov

Similarly, polymeric nanoparticles synthesized from block copolymers containing PEG can be functionalized using this linker. tstu.ru The Boc-protected aminooxy group offers an orthogonal handle for further modifications. After the initial conjugation via the terminal aminooxy group, the Boc group can be removed under mild acidic conditions to expose a second aminooxy group, enabling the attachment of another molecule. broadpharm.com This stepwise functionalization is a key advantage for constructing complex, multi-functional nanocarrier systems.

Table 1: Functionalization of Nanocarriers using Aminooxy-PEG Linkers

| Nanocarrier Type | Linker Feature | Advantage of Functionalization | Research Finding |

| Liposomes | PEG Spacer | Enhanced colloidal stability and reduced aggregation. mdpi.com | PEGylation reduces non-specific protein adsorption (opsonization), leading to longer circulation times in the bloodstream. core.ac.uk |

| Polymeric Nanoparticles | Terminal Aminooxy Group | Site-specific conjugation of targeting ligands or drugs containing aldehyde/ketone groups. broadpharm.com | The formation of stable oxime bonds under mild conditions allows for precise control over the nanoparticle surface chemistry. acs.org |

| Gold Nanoparticles | PEG Spacer | Improved stability in physiological media and prevention of aggregation. frontiersin.org | PEG-coated gold nanoparticles exhibit significantly prolonged blood circulation times compared to uncoated nanoparticles. frontiersin.org |

| Mesoporous Silica Nanoparticles | PEG Spacer | Enhanced biocompatibility and ability to carry hydrophobic drugs. tstu.ru | A layer of PEG-conjugated phospholipids on silica nanoparticles can improve cell fusion capability and protect the drug from physiological fluids. tstu.ru |

Surface Modification Strategies for Biocompatibility and Stealth Properties

A primary challenge in nanomedicine is evading the body's immune system, which can rapidly clear foreign particles from circulation. PEGylation is a cornerstone of "stealth" technology for nanocarriers. The hydrophilic and flexible PEG chains form a protective layer on the nanoparticle surface, which reduces opsonization—the process of marking particles for phagocytosis—and subsequent uptake by the reticuloendothelial system (RES). nih.gov This "stealth" effect significantly prolongs the circulation half-life of the nanocarriers, increasing the probability of them reaching their target site. frontiersin.orgjst.go.jp

The use of this compound in surface modification contributes to these stealth properties. The PEG3 spacer provides a sufficient hydrophilic shield. axispharm.com Research has shown that the density and length of the PEG chains on the nanoparticle surface are critical factors in determining their in vivo behavior. nih.gov By precisely controlling the conjugation of these linkers, researchers can optimize the surface properties of nanocarriers for enhanced biocompatibility and prolonged circulation. nih.gov

Development of Stimuli-Responsive Drug Release Systems

Stimuli-responsive drug delivery systems are designed to release their therapeutic payload in response to specific triggers present in the target microenvironment, such as changes in pH, enzyme activity, or redox potential. This approach minimizes off-target effects and enhances therapeutic efficacy. The cleavable nature of certain linkages that can be formed using this compound makes it a valuable tool in this domain.

pH-Sensitive Linkages in Polymeric Drug Carriers

The microenvironment of solid tumors is often characterized by a lower pH compared to healthy tissues. This pH gradient provides a trigger for targeted drug release. The oxime bond formed between an aminooxy group and an aldehyde or ketone is known to be stable at physiological pH (7.4) but can be cleaved under mildly acidic conditions. acs.org

Researchers have successfully designed pH-responsive polymeric micelles using oxime linkages. acs.orgrsc.orgrsc.org For example, a triblock copolymer consisting of hydrophilic PEG and a hydrophobic polymer tethered with oxime linkages can self-assemble into micelles that encapsulate hydrophobic drugs. acs.orgnih.gov As these micelles accumulate in the acidic tumor microenvironment, the oxime bonds hydrolyze, leading to the destabilization of the micellar structure and the subsequent release of the encapsulated drug. acs.orgnih.gov The use of a linker like this compound can facilitate the creation of such pH-sensitive systems, where the drug is attached to the nanocarrier via an acid-labile oxime bond.

Enzyme- and Redox-Responsive Systems

The tumor microenvironment is also characterized by the overexpression of certain enzymes, such as matrix metalloproteinases (MMPs), and an altered redox state with elevated levels of glutathione (GSH). frontiersin.org These specific conditions can be exploited as triggers for drug release.

Enzyme-responsive systems often incorporate peptide sequences that are substrates for tumor-associated enzymes into the linker structure. nih.govfrontiersin.orgrsc.org While this compound does not inherently contain an enzyme-cleavable sequence, its bifunctional nature allows for its integration into more complex linkers that do. For instance, the aminooxy group could be used to attach a targeting ligand, while the protected amine could be deprotected and coupled to a peptide-drug conjugate.

Redox-responsive systems typically employ disulfide bonds, which are stable in the bloodstream but are readily cleaved by the high concentration of GSH inside cancer cells. nih.gov Similar to enzyme-responsive systems, the versatility of this compound allows for its incorporation into linkers containing disulfide bonds. This would enable the creation of multi-stimuli-responsive systems, where, for example, a targeting ligand is attached via an oxime linkage and the drug is released upon disulfide bond cleavage.

Table 2: Stimuli-Responsive Drug Release Mechanisms

| Stimulus | Linkage Type | Mechanism of Release | Relevance to this compound |

| Low pH | Oxime Bond | Hydrolysis of the oxime bond in acidic environments (e.g., tumor microenvironment, endosomes) leading to linker cleavage and drug release. acs.orgnih.gov | The terminal aminooxy group can form pH-sensitive oxime bonds with aldehyde- or ketone-containing drugs or carrier components. broadpharm.com |

| Enzymes | Peptide Substrate | Cleavage of a specific peptide sequence by overexpressed enzymes (e.g., MMPs) in the tumor microenvironment. frontiersin.orgrsc.org | The linker's bifunctional nature allows for its incorporation into more complex constructs containing enzyme-cleavable peptides. |

| Redox (High GSH) | Disulfide Bond | Reduction of the disulfide bond by high intracellular concentrations of glutathione (GSH), leading to linker cleavage. nih.gov | Can be integrated into linkers that also contain redox-sensitive disulfide bonds for multi-stimuli-responsive systems. |

PROTAC Technology and Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a novel therapeutic modality. semanticscholar.org They work by simultaneously binding to a target protein of interest and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein degradation machinery—the ubiquitin-proteasome system—to eliminate the target protein. biochempeg.combroadpharm.com A PROTAC molecule consists of three components: a ligand for the target protein, a ligand for the E3 ligase, and a linker that connects the two. jenkemusa.comjenkemusa.com

The linker plays a crucial role in PROTAC design, as its length, flexibility, and chemical composition can significantly impact the formation and stability of the ternary complex (PROTAC-target protein-E3 ligase), and consequently, the efficiency of protein degradation. semanticscholar.org PEG linkers are the most commonly used type in PROTAC development, with studies showing that over half of reported PROTACs utilize a PEG-based linker. biochempeg.com

The this compound compound is well-suited for the synthesis of PROTACs. Its bifunctional aminooxy groups can be used to conjugate the target protein ligand and the E3 ligase ligand, while the PEG3 spacer provides the necessary flexibility and length to facilitate the productive formation of the ternary complex. targetmol.comvulcanchem.com The hydrophilicity of the PEG spacer can also improve the solubility and cell permeability of the often large and complex PROTAC molecules. biochempeg.comjenkemusa.com By systematically varying the length of the PEG linker, researchers can optimize the degradation efficiency of the PROTAC. biochempeg.com The reactive handles on this compound allow for the rapid assembly of PROTAC libraries with diverse linkers, accelerating the discovery of effective protein degraders. broadpharm.com

Role of PEG Linkers in PROTAC Design

The linker's composition, length, and flexibility are paramount, influencing a PROTAC's physicochemical properties and biological activity. nih.gov Among the various types of linkers used, those based on polyethylene glycol (PEG) are the most prevalent. biochempeg.com PEG linkers are composed of repeating ethylene glycol units, which confer several advantageous properties crucial for PROTAC development. precisepeg.com

One of the primary benefits of incorporating a PEG linker is the enhancement of a PROTAC's water solubility. jenkemusa.com This increased hydrophilicity can improve cell permeability and the molecule's compatibility with physiological environments. precisepeg.combiochempeg.com Furthermore, the flexibility of PEG chains allows the PROTAC to adopt multiple conformations, which can be advantageous for establishing a stable and productive ternary complex between the target protein and the E3 ligase. musechem.com

The length of the PEG linker is a critical parameter that must be optimized for each specific PROTAC. explorationpub.comexplorationpub.com A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the two ligands to their respective proteins. explorationpub.com Conversely, a linker that is too long might not effectively bring the E3 ligase and the target protein into close enough proximity for efficient ubiquitination to occur. explorationpub.com Research has shown that linker length can significantly impact degradation efficiency, with studies demonstrating that an optimal linker length, such as a 16-atom chain in one case, leads to superior degradative ability. nih.govsigmaaldrich.com Systematic variation of PEG chain length is a common strategy to fine-tune the distance between the two ends of the PROTAC, thereby maximizing its degradation potency. nih.govbiochempeg.com

While PEG linkers offer significant advantages in terms of solubility and flexibility, their metabolic stability can sometimes be a concern for in vivo applications. precisepeg.commusechem.com This has led to the development of more rigid or functionalized linkers to improve pharmacokinetic properties. musechem.com Nevertheless, PEG motifs remain a foundational and essential element in the design and synthesis of a majority of PROTACs. explorationpub.com

Table 1: Influence of Linker Properties on PROTAC Efficacy

| Linker Property | Influence on PROTAC Molecule | Research Finding | Citation |

| Composition | Affects solubility, polarity, and metabolic stability. | Replacing an alkyl chain with PEG units can inhibit PROTAC activity in some cases, highlighting the non-trivial impact of atomic composition. | nih.gov |

| Length | Determines the distance between the POI and E3 ligase, affecting ternary complex formation and stability. | A study on ER-α targeting PROTACs found that a 16-atom linker length was optimal for degradation efficacy. | nih.gov |

| Flexibility | Allows the molecule to adopt various conformations to find an optimal binding orientation. | Flexible linkers, like PEG and alkyl chains, are the most common motifs, present in a majority of reported PROTAC structures. | nih.govmusechem.com |

| Attachment Point | The exit vector from the ligands can alter the spatial orientation and subsequent activity. | Altering the conjugation site on the oestradiol ligand was shown to be important for the degradation potency of the resulting PROTAC. | nih.gov |

| Solubility | Impacts cell permeability and bioavailability. | PEG linkers are known to increase the water solubility of PROTACs, which is a key consideration for oral absorption. | biochempeg.comjenkemusa.com |

Utility in Molecular Probes and Imaging Agents

Development of Fluorescent and Luminescent Bioprobes

The ability to attach fluorescent or luminescent molecules to specific biological targets with high precision is fundamental to modern cell biology. t-Boc-Aminooxy-PEG3-oxyamine serves as a versatile crosslinker in the synthesis of such bioprobes, facilitating stable and specific labeling.

The core of this linker's utility lies in the chemoselective reaction between its terminal aminooxy group (-ONH2) and a carbonyl group (an aldehyde or ketone) on a target molecule. broadpharm.comacs.org This reaction, known as oxime ligation, forms a stable oxime bond under mild, biocompatible conditions, making it ideal for conjugating sensitive biomolecules like proteins and peptides with fluorescent dyes. acs.orguni-konstanz.defrontiersin.org

Researchers can introduce a ketone or aldehyde group onto a protein or other molecule of interest through genetic or chemical modification. The free aminooxy end of this compound can then be selectively reacted with this carbonyl group, attaching the linker to the target. The t-Boc protecting group on the other end can be removed under mild acidic conditions, revealing a second aminooxy group for subsequent modification, or the linker can be pre-conjugated to a dye. broadpharm.comcreative-biolabs.com While direct examples for this specific compound are emerging, the principle is demonstrated in the synthesis of complex probes like Tetrazine(mono)-PEG3-lys-sCy3-PEG3-aminooxy-Boc, which incorporates a similar structural motif to link a fluorescent dye (sCy3) for biological applications. uni-konstanz.de This strategy is crucial for creating probes for live-cell imaging, where minimizing non-specific organelle accumulation is a key challenge. nih.gov

Beyond static cellular imaging, fluorescent probes constructed with linkers like this compound are instrumental in monitoring dynamic biological processes. The stability of the oxime bond ensures that the fluorescent tag remains attached to its target, allowing for reliable tracking. acs.org These probes can be designed to investigate protein-carbohydrate interactions, enzyme activity, or the localization of specific biomolecules in response to cellular stimuli. louisville.edu The modular nature of the synthesis, facilitated by the linker, allows for the combination of different targeting moieties and fluorescent reporters to create customized tools for probing complex biological questions. frontiersin.org

Site-Specific Dye Conjugation for Cellular Imaging

Radiochemistry and Nuclear Imaging Applications

In nuclear medicine, the ability to attach a radioisotope to a targeting biomolecule is essential for diagnostic imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). core.ac.ukmdpi-res.com

This compound and its derivatives are valuable in the synthesis of radiotracers for PET and SPECT. core.ac.ukmdpi-res.com These imaging modalities rely on the detection of gamma rays emitted by radioisotopes. By conjugating a radioisotope to a molecule that targets a specific biological process (e.g., a peptide that binds to a cancer cell receptor), PET and SPECT can visualize and quantify these processes in vivo. For example, research has demonstrated the development of a fluorine-18 ([18F]) labeled tracer, [18F]AmBF3-Tz, for PET imaging of tumors. core.ac.uk The synthesis of the necessary prosthetic groups often involves intermediates with t-Boc protected aminooxy functionalities. core.ac.uk

The development of radiopharmaceuticals often employs a multi-step synthetic approach where the radioisotope is introduced in the final step (late-stage radiolabeling) to minimize handling and decay loss. helsinki.fi The t-Boc-aminooxy moiety is critical in these strategies.

A typical strategy involves:

Synthesizing a "prosthetic group" that contains the radioisotope precursor and a reactive handle.

Synthesizing a separate targeting molecule (e.g., a peptide) modified with a complementary reactive handle.

Conjugating the two components.

The t-Boc protected aminooxy group plays a key role in the synthesis of these components. For instance, a t-Boc protected aminooxy tetrazine was synthesized as an intermediate in creating a prosthetic group for radiofluorination. core.ac.uk The t-Boc group protects the reactive aminooxy functionality during initial synthetic steps. After deprotection, the revealed aminooxy group is reacted with an aldehyde-containing molecule to form a stable oxime bond, completing the synthesis of the radiolabeling precursor. core.ac.ukmdpi-res.com This precursor can then be used to label targeting peptides for PET imaging of preclinical cancer models. core.ac.uk

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) Imaging

Biosensor Development and Surface Immobilization

The creation of biosensors often requires the stable and oriented immobilization of biological molecules onto a solid surface, such as a silicon wafer or gold nanoparticle. louisville.edunih.gov The oxime ligation chemistry enabled by this compound is highly effective for this purpose.

A powerful technique involves coating a surface with a polymer containing t-Boc-protected aminooxy groups. acs.orgnih.gov Using methods like photolithography, the t-Boc protecting groups can be selectively removed from specific areas on the surface, exposing the reactive aminooxy groups. nih.gov This patterned surface can then be incubated with a solution containing a biomolecule (e.g., a protein, antibody, or glycan) that has been modified to feature an aldehyde or ketone group. louisville.edunih.gov The biomolecule will covalently bind only to the deprotected, "activated" regions via a stable oxime linkage. This site-specific immobilization helps ensure that the biomolecule retains its native conformation and biological activity, which is critical for the function of a biosensor. acs.orgnih.gov For example, this strategy has been used to immobilize streptavidin and an anthrax toxin receptor onto surfaces for binding studies. acs.orgnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 2062663-66-3 | broadpharm.com |

| Molecular Formula | C13H28N2O7 | broadpharm.com |

| Molecular Weight | 324.4 g/mol | broadpharm.com |

| Purity | ≥95-98% | broadpharm.com |

| Appearance | White to off-white solid or colorless to light yellow oil | N/A |

| Solubility | Soluble in water, DMSO, DCM, DMF | broadpharm.com |

| Storage | -20°C, keep dry and avoid sunlight | broadpharm.combiochempeg.com |

Table 2: Reactive Groups and Ligation Chemistry

| Functional Group | Protecting Group | Deprotection | Reactive Partner | Resulting Bond |

|---|---|---|---|---|

| Aminooxy (-ONH2) | None | N/A | Aldehyde (-CHO) or Ketone (-C=O) | Oxime (-O-N=C) |

| Aminooxy (-ONH2) | t-Boc | Mild acidic conditions | Aldehyde (-CHO) or Ketone (-C=O) | Oxime (-O-N=C) |

Table 3: Summary of Applications in Bioconjugation

| Application Area | Technique | Key Feature Utilized | Example Research Finding | Source |

|---|---|---|---|---|

| Fluorescent Probes | Cellular Imaging | Site-specific oxime ligation with dye-aldehydes. | Used as a component in complex fluorescent probes for biological detection. | uni-konstanz.defrontiersin.org |

| Radiochemistry | PET Imaging | Forms stable conjugates with aldehyde-containing radiolabeling precursors. | A t-Boc protected aminooxy intermediate was crucial for synthesizing a PET imaging agent for a pancreatic carcinoma model. | core.ac.uk |

| Biosensors | Surface Immobilization | Photolithographic deprotection allows patterned, covalent immobilization of proteins. | Copolymers with Boc-protected aminooxy groups used to create patterned surfaces for oriented protein immobilization. | acs.orgnih.gov |

| Nanotechnology | Nanoparticle Functionalization | Oxime ligation used to attach glycans or other biomolecules to nanoparticles. | Bifunctional aminooxy-thiol linkers used to create gold-glyconanoparticles for studying protein-carbohydrate interactions. | louisville.edu |

Role in Proteomics and Chemical Genetics Research

Enrichment and Detection of Post-Translational Modifications

The specific and stable nature of the oxime bond formed by aminooxy groups makes probes containing this functionality particularly useful for the detection and enrichment of proteins with specific post-translational modifications (PTMs). rsc.orgacs.org This approach allows researchers to isolate and identify subsets of the proteome that have undergone modifications like ADP-ribosylation or carbonylation.

ADP-ribosylation is a crucial PTM that regulates protein function and cell signaling and is implicated in various diseases. rsc.orgnih.gov However, studying this modification has been challenging due to a lack of robust analytical tools. rsc.orgnih.gov Aminooxy-based chemical probes have emerged as a key technology to address this gap. nih.govacs.org The strategy leverages the fact that ADP-ribosylation on glutamate and aspartate residues results in an ester linkage that is susceptible to cleavage by nucleophiles like hydroxylamine. nih.gov

An aminooxy probe can react with the ADP-ribosylated residue, leading to the formation of a stable hydroxamic acid derivative on the target protein, effectively tagging it for analysis. nih.gov Probes are often designed with a second functional handle, such as an alkyne, for subsequent "click" chemistry conjugation to a reporter tag like biotin (for enrichment) or a fluorophore (for imaging). nih.govacs.org This methodology has been successfully used to identify novel ADP-ribosylated proteins and to demonstrate the auto-ADP-ribosylation of enzymes like PARP10 and PARP11 in cells. acs.org While many studies employ monofunctional aminooxy-alkyne probes, the bifunctional nature of t-Boc-Aminooxy-PEG3-oxyamine allows for more complex experimental designs, such as sequential conjugations.

Table 1: Probes for the Detection of ADP-Ribosylation

| Probe Type | Reactive Group | Mechanism of Action | Detection Strategy | Reference |

|---|---|---|---|---|

| Aminooxy-Alkyne (AO-alkyne) | Aminooxy (-ONH₂) | Reacts with the ester linkage of Glu/Asp-ADP-ribosylation to form a stable hydroxamic acid. | The alkyne handle allows for Cu-catalyzed click chemistry with an azide-reporter (e.g., Azide-Biotin). | nih.govacs.org |

| Metabolic Probes (e.g., 6Yn-Pro) | Alkyne-tagged NAD+ precursor | Metabolically incorporated to produce alkyne-tagged NAD+, which is then transferred to proteins by PARP enzymes. | Labeled proteins are detected via click chemistry. | rsc.orgnih.govbiorxiv.org |

Protein carbonylation, the introduction of aldehyde or ketone groups onto amino acid side chains, is an irreversible oxidative PTM and a widely recognized biomarker of oxidative stress and aging. goettingen-research-online.de Aminooxy-containing probes are highly effective for the detection of these carbonyl modifications. The reaction between an aminooxy group and a protein carbonyl forms a highly stable oxime bond. goettingen-research-online.de This stability is a significant advantage over traditional reagents like 2,4-dinitrophenylhydrazine (DNPH), which form less stable hydrazone bonds. goettingen-research-online.de

In a typical workflow, a proteome containing carbonylated proteins is treated with a bifunctional aminooxy probe that also contains a reporter tag. This allows for the selective labeling and subsequent enrichment or visualization of the modified proteins. For instance, researchers have functionalized gold nanoclusters with aminooxy moieties to create sensitive probes for detecting carbonylated proteins in gel electrophoresis. goettingen-research-online.de The free aminooxy group on this compound can be used directly for this purpose, with the protected end available for subsequent conjugation after deprotection.

Table 2: Comparison of Carbonyl-Reactive Probes

| Probe Chemistry | Reactive Group | Resulting Bond | Bond Stability | Reference |

|---|---|---|---|---|

| Aminooxy | Aminooxy (-ONH₂) | Oxime | High stability, suitable for mass spectrometry and harsh analytical conditions. | goettingen-research-online.de |

| Hydrazide | Hydrazide (-NHNH₂) | Hydrazone | Less stable than oximes, particularly at neutral or acidic pH. | goettingen-research-online.de |

Characterization of ADP-Ribosylated Proteome

Activity-Based Protein Profiling (ABPP) with Aminooxy Probes

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes reactive chemical probes to assess the functional state of enzymes within complex biological systems. These probes typically consist of a reactive group (or "warhead") that covalently binds to an enzyme's active site, a linker, and a reporter tag for identification.

Aminooxy groups can serve as effective warheads for ABPP probes targeting enzymes that generate transient carbonyl intermediates during their catalytic cycle. The high reactivity and specificity of the aminooxy group for aldehydes and ketones allow it to intercept and covalently trap these fleeting intermediates, thereby providing a snapshot of enzymatic activity. The this compound linker is well-suited for constructing such probes. The free aminooxy group can act as the warhead, while the Boc-protected aminooxy group, once deprotected, can be conjugated to a reporter tag such as biotin or a fluorophore to enable detection, enrichment, and identification of the target enzyme by mass spectrometry.

Unraveling Protein-Protein Interactions through Chemical Crosslinking

Chemical crosslinking coupled with mass spectrometry has become an indispensable technique for studying protein-protein interactions (PPIs) and mapping the topology of protein complexes. The this compound molecule is designed as a heterobifunctional crosslinker, with its key feature being the ability to perform sequential conjugations. broadpharm.comcreative-biolabs.com This temporal control over its reactivity is highly advantageous for capturing specific PPIs.

The process involves a multi-step approach. First, a "bait" protein is modified to introduce a carbonyl group, for example, through mild oxidation of an N-terminal serine residue or a carbohydrate moiety. The free aminooxy group of this compound is then reacted with this carbonyl, covalently attaching the linker to the bait protein. After removing any excess reagent, the Boc protecting group is cleaved with mild acid to expose the second aminooxy group. broadpharm.com This activated bait protein complex can then be incubated with its potential binding partners. If an interaction occurs, the newly exposed aminooxy group can react with a carbonyl on an adjacent "prey" protein, covalently trapping the interacting pair. The PEG3 spacer serves to bridge the distance between the two proteins. creative-biolabs.com

Table 3: Sequential Crosslinking Strategy Using this compound

| Step | Action | Description | Key Chemical Group |

|---|---|---|---|

| 1 | Bait Protein Conjugation | The free aminooxy group of the linker reacts with a carbonyl group on the bait protein. | Free Aminooxy (-ONH₂) |

| 2 | Deprotection | The Boc group is removed under mild acidic conditions to expose the second aminooxy group. | t-Boc protecting group |

| 3 | Prey Protein Capture | The newly activated linker on the bait protein reacts with a carbonyl on an interacting prey protein. | Newly exposed Aminooxy (-ONH₂) |

| 4 | Analysis | The crosslinked protein complex is identified using techniques like SDS-PAGE and mass spectrometry. | N/A |

Applications in Glycoproteomics and Glycan Array Technologies

The study of glycans and glycoproteins (glycoproteomics) relies heavily on chemical tools that can selectively label or immobilize carbohydrates. The reducing end of a free glycan exists in equilibrium with its open-chain form, which features a reactive aldehyde group. researchgate.net This aldehyde is a perfect target for aminooxy-functionalized reagents, which react to form stable oxime conjugates. researchgate.netuni-konstanz.de

This ligation chemistry is fundamental to several applications:

Glycan Labeling: Attaching reporter tags like biotin or fluorescent dyes to glycans for detection in various assays. broadpharm.com

Glycan Immobilization: Covalently attaching glycans to a functionalized surface to create glycan arrays. researchgate.net These arrays are powerful tools used to profile the binding specificities of lectins and other carbohydrate-binding proteins. researchgate.net

Synthesis of Glycoconjugates: Linking glycans to other molecules, such as peptides, lipids, or nanoparticles, to create novel biomaterials and therapeutic candidates. researchgate.net

The this compound linker can be employed in these applications. For example, its free aminooxy group can capture a reducing glycan. Following deprotection, the second aminooxy group can be used to link the glycan to an aldehyde-functionalized surface for array fabrication or to another molecule of interest.

Table 4: Applications of Aminooxy Chemistry in Glycobiology

| Application | Principle | Utility | Reference |

|---|---|---|---|

| Glycan Arrays | Immobilization of reducing glycans onto an aldehyde-activated surface via oxime ligation. | High-throughput screening of protein-carbohydrate interactions. | researchgate.net |

| Glycan Labeling | Conjugation of glycans to reporter tags (e.g., fluorophores, biotin) functionalized with an aminooxy group. | Detection and quantification of glycans in biological samples. | broadpharm.com |

| Glyconanoparticle Synthesis | Attachment of unprotected glycans to nanoparticles via aminooxy-terminated linkers. | Creation of multivalent glycan displays for studying affinity and developing biosensors. | researchgate.net |

Compound Name Reference Table

Considerations for Reaction Optimization and Biocompatibility

Strategies for Enhancing Ligation Efficiency in Complex Biological Media

The primary reaction involving the free oxyamine group of t-Boc-Aminooxy-PEG3-oxyamine is oxime ligation with an aldehyde or ketone to form a stable oxime bond. creative-biolabs.combroadpharm.com While this reaction is chemoselective, its efficiency can be influenced by the complex environment of biological media.

Key Strategies for Enhancing Ligation Efficiency:

pH Optimization: Oxime ligation is pH-dependent, with optimal rates typically observed in the slightly acidic range of pH 4.5 to 6.5. nih.gov However, many biological applications necessitate reactions at physiological pH (around 7.4), where the reaction rate can be slow. nih.gov Careful optimization of the reaction buffer pH is crucial to balance reaction speed with the stability of the biological molecules involved.

Catalysis: The use of nucleophilic catalysts can significantly accelerate oxime ligation, especially at neutral pH. nih.govacs.org Aniline and its derivatives, such as p-phenylenediamine and m-phenylenediamine, have been shown to be effective catalysts. acs.orgnih.govrsc.org For instance, p-phenylenediamine has been reported to be more efficient than aniline across a pH range of 4–7. acs.org These catalysts operate by forming a more reactive intermediate, thereby lowering the activation energy of the reaction. rsc.org

Reagent Concentration: Increasing the concentration of the reactants can drive the reaction forward. However, in biological systems, the concentration of the target molecule may be low. In such cases, using a molar excess of the aminooxy-PEG reagent can help to improve the yield and rate of the conjugation.

Reaction Time: While catalysts can significantly shorten reaction times, complex ligations may still require several hours to reach completion. nih.gov Monitoring the reaction progress using techniques like HPLC or mass spectrometry can help determine the optimal reaction duration.

| Factor | Consideration | Key Findings/Strategies |

|---|---|---|

| pH | Reaction rate is pH-dependent. | Optimal at pH 4.5-6.5; catalysis is often required at neutral pH. nih.gov |

| Catalysts | Accelerate reaction rates, especially at neutral pH. | Aniline and its derivatives (p-phenylenediamine, m-phenylenediamine) are effective. acs.orgnih.govrsc.org |

| Concentration | Higher concentrations can increase reaction rates. | Use of excess PEG reagent can be beneficial for low-concentration biomolecules. |

| Reaction Time | Can vary from minutes to hours. | Monitoring progress is key to determining the optimal duration. nih.govrsc.org |

Mitigating Off-Target Reactions and Enhancing Chemoselectivity

A significant advantage of oxime ligation is its high degree of chemoselectivity, meaning the aminooxy group reacts preferentially with aldehydes and ketones over other functional groups typically found in biological molecules. This minimizes the risk of off-target reactions.

Strategies to Ensure High Chemoselectivity:

Bioorthogonal Chemistry: The reaction between an aminooxy group and an aldehyde or ketone is considered a bioorthogonal reaction, as these functional groups are rare in biological systems, thus minimizing unwanted interactions. coledeforest.comoregonstate.edu

Control of Reaction Conditions: While the reaction is highly selective, extreme conditions or the presence of highly reactive, non-target species could potentially lead to side reactions. Adhering to optimized pH, temperature, and catalyst concentrations is important.

Purification of Reactants: The purity of the this compound and the target molecule is crucial. Impurities could potentially lead to off-target modifications.

Experimental Controls: Implementing proper experimental controls is essential to confirm the specificity of the ligation. This includes running reactions in the absence of the target molecule or using a non-reactive analogue to assess non-specific binding.

Biocompatibility and Immunogenicity Aspects of PEGylated Constructs

The polyethylene glycol (PEG) component of the linker plays a critical role in the biocompatibility of the final conjugate.

Biocompatibility: PEG is a hydrophilic polymer that is generally considered non-toxic and biocompatible. creativepegworks.combiochempeg.comchempep.com The PEG spacer in this compound enhances the water solubility of the molecule and any resulting conjugate. creative-biolabs.comaxispharm.com

Immunogenicity: While PEG is known for its ability to reduce the immunogenicity of conjugated molecules, it is not entirely non-immunogenic. creativepegworks.combiochempeg.combiochempeg.com There have been reports of pre-existing anti-PEG antibodies in some individuals, which could potentially affect the efficacy and safety of PEGylated therapeutics. researchgate.netacs.org The size and structure of the PEG chain can influence its immunogenic potential. acs.org However, the short PEG3 chain in this compound is less likely to elicit a significant immune response compared to larger PEG molecules.

Scalability and Purity Considerations in Research Synthesis

The synthesis of this compound for research purposes requires careful consideration of scalability and purity.

Future Perspectives and Emerging Research Directions

Integration with Advanced Bioorthogonal Chemistries

The primary application of the aminooxy group is in oxime ligation, which is valued for its high chemoselectivity, stability of the resulting oxime bond compared to imines and hydrazones, and the mild, aqueous conditions under which the reaction proceeds. broadpharm.comnih.gov This reaction is considered bioorthogonal, as it does not interfere with the vast majority of functional groups found within biological systems. chempep.comnumberanalytics.com

Future research is focused on integrating this reliable chemistry into more complex, multi-step bioorthogonal systems. The core structure of t-Boc-Aminooxy-PEG3-oxyamine serves as a blueprint for linkers that possess dual functionalities. By replacing one of the aminooxy groups with a different bioorthogonal handle, researchers can create powerful tools for orthogonal labeling and assembly. For instance, a linker featuring an aminooxy group on one end and a tetrazine on the other allows for sequential oxime ligation and an inverse-electron-demand Diels-Alder (IEDDA) reaction, one of the fastest bioorthogonal reactions known. chempep.comaxispharm.com This dual-reactivity enables the precise construction of complex biomolecular architectures, such as trifunctional antibody conjugates or advanced drug delivery systems. axispharm.commdpi.com

Furthermore, the kinetics of oxime ligation itself are a subject of ongoing research to broaden its applicability, especially for time-sensitive processes like radiolabeling. While the reaction proceeds optimally at a slightly acidic pH of 4-5, this can be detrimental to sensitive biomolecules. researchgate.net The development of advanced, low-toxicity catalysts, such as substituted anilines like p-phenylenediamine, has been shown to accelerate oxime formation significantly at neutral pH (pH 7). researchgate.netresearchgate.net This enhancement allows for efficient conjugation at lower reactant concentrations, expanding the utility of aminooxy-containing linkers in live-cell and in vivo settings. researchgate.netnih.gov

Rational Design of Next-Generation Multi-Functional Linkers

The rational design of linkers is critical for the success of complex biotherapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). biochempeg.comimrpress.combroadpharm.com The this compound scaffold provides an exemplary basis for developing next-generation linkers with tailored properties. The key attributes that can be rationally modified include the nature of the reactive groups, the length and composition of the spacer, and the inclusion of cleavable or branched elements. chempep.comresearchgate.net

The heterobifunctional nature, enabled by the orthogonal t-Boc protecting group, is central to its utility. broadpharm.com This allows for the directed, stepwise conjugation of different molecular entities. Based on this design principle, a diverse array of heterobifunctional PEG linkers has been developed where the second aminooxy group is replaced with another functionality to suit specific conjugation strategies. chempep.comcreative-biolabs.com This modularity is crucial for modern drug development, allowing for the fine-tuning of a conjugate's properties, such as stability, solubility, and drug-to-antibody ratio (DAR). imrpress.comnih.gov

The table below illustrates the versatility of the aminooxy-PEG linker concept, showcasing derivatives designed for various conjugation chemistries.

| Derivative Class | Second Functional Group | Target Moiety for Second Group | Potential Application |

| t-Boc-Aminooxy-PEG3-acid | Carboxylic Acid (-COOH) | Primary Amines (e.g., lysine residues) | ADC construction, peptide modification |

| t-Boc-Aminooxy-PEG3-thiol | Thiol (-SH) | Maleimides, transition metal surfaces | Surface immobilization, conjugation to engineered cysteines |

| t-Boc-Aminooxy-PEG3-azide | Azide (-N₃) | Alkynes (via CuAAC or SPAAC) | Click chemistry-based assembly, dual labeling |

| t-Boc-Aminooxy-PEG-alkyne | Alkyne (-C≡CH) | Azides (via CuAAC or SPAAC) | Orthogonal click chemistry applications |

This table presents examples of how the core t-Boc-aminooxy-PEG structure is adapted to create a portfolio of versatile bioconjugation reagents. [Source for derivative concepts: rsc.org]

Expansion into In Vivo Applications and Clinical Translation Research

The translation of bioconjugates from the laboratory to clinical use hinges on their performance and stability in vivo. The oxime bond formed from aminooxy linkers is significantly more stable under physiological conditions than imine or hydrazone linkages, making it a preferred choice for creating robust conjugates for in vivo applications. broadpharm.comnih.gov

Emerging research highlights the use of aminooxy-PEG systems in several areas with high translational potential:

Hydrogel Formation: Multi-armed PEG scaffolds functionalized with aminooxy groups can be crosslinked with aldehyde-containing polymers to form biocompatible hydrogels. nih.gov These gels can be formed in situ and are being investigated for applications in tissue engineering and as injectable depots for the sustained release of therapeutic agents. The gelation kinetics can be tuned by adjusting the pH, making the system adaptable for clinical use. nih.govnih.gov

Radiotracer Development for PET Imaging: The speed and efficiency of a conjugation reaction are paramount when working with radioisotopes that have short half-lives, such as Fluorine-18 (¹⁸F, t½ ≈ 110 min). nih.gov Recent advancements have led to rapid, one-pot oxime ligation protocols that achieve complete conjugation to aminooxy-functionalized peptides within minutes. nih.govrsc.org This enables the efficient production of ¹⁸F-labeled peptide tracers for Positron Emission Tomography (PET) imaging, a critical diagnostic tool in oncology. rsc.org The ability to pre-synthesize and store stable aminooxy-peptide precursors, which can be radiolabeled on-demand, represents a significant step towards clinical translation. nih.gov

Antibody-Drug Conjugates (ADCs): Oxime ligation is a key method for creating site-specific ADCs. mdpi.comnih.gov By enzymatically generating an aldehyde group on the antibody's glycan structure, an aminooxy-linker-drug molecule can be attached with a precise stoichiometry. nih.govnih.gov This control over the drug-to-antibody ratio (DAR) leads to more homogeneous ADC products with improved safety and efficacy profiles, a crucial factor for regulatory approval and clinical success. rsc.org

While direct clinical data on this compound itself is not available, the underlying chemistry is integral to many platforms currently in preclinical and clinical development. biochempeg.combroadpharm.com

Novel Methodologies for Automated and High-Throughput Conjugation

The increasing complexity of drug discovery and development necessitates the use of automated and high-throughput (HTS) methods to screen vast libraries of candidates efficiently. The reliability and chemoselectivity of oxime ligation make it highly amenable to such platforms. researchgate.netresearchgate.net

Future research in this area focuses on several key aspects:

High-Throughput Peptide and Conjugate Synthesis: Oxime ligation can be used as a "catch-and-release" purification strategy for synthetic peptides. gyrosproteintechnologies.com A peptide can be synthesized on a solid support, linked via an aminooxy group to an aldehyde-functionalized resin, washed to remove impurities and truncated sequences, and then cleaved to release the purified peptide. gyrosproteintechnologies.com This methodology is being adapted for 96-well plate formats, enabling the rapid, parallel purification of peptide libraries for screening. gyrosproteintechnologies.com

Automated ADC and Bioconjugate Screening: Automated liquid handling stations are being employed to perform multi-step, site-specific conjugations in microtiter plates. researchgate.net These platforms can systematically screen various parameters, such as buffer conditions, catalyst concentration, and reagent stoichiometry, to optimize the conjugation process. researchgate.net The use of oxime ligation in these automated workflows allows for the rapid generation of hundreds of unique ADC candidates for subsequent characterization and cell-based assays. nih.gov

Mass Spectrometry-Based HTS: High-throughput mass spectrometry techniques, such as Desorption Electrospray Ionization (DESI-MS), are being used to rapidly screen reaction outcomes directly from multi-well plates. acs.org This allows for the analysis of thousands of reactions per hour, accelerating the discovery of new drug analogs. The specific and predictable nature of oxime ligation is well-suited for this type of rapid analytical confirmation in large-scale chemical space exploration. acs.orglouisville.edu

The integration of the robust chemistry afforded by this compound and its derivatives into these automated platforms will significantly shorten development timelines for next-generation biotherapeutics. researchgate.net

Q & A

Q. What are the primary synthetic routes for preparing t-Boc-Aminooxy-PEG3-oxyamine, and how can purity be validated?

Methodological Answer: The synthesis typically involves coupling a Boc-protected aminooxy group to a PEG3 spacer, followed by oxyamine functionalization. Key steps include:

- Protection : Use t-butoxycarbonyl (Boc) to shield the aminooxy group during synthesis, preventing unwanted side reactions .